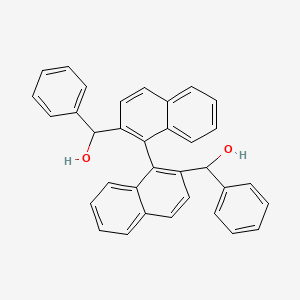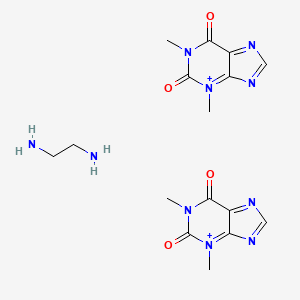![molecular formula C17H25NO3 B14782611 tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)
tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a cyclopentyl ring substituted with a benzyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate typically involves the protection of the amine group with a tert-butyl carbamate (Boc) group. The process may include the following steps:
Protection of the Amine Group: The amine group is protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of the Cyclopentyl Ring: The cyclopentyl ring is formed through a series of cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Common reduction reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as alkoxides and amines are commonly used in substitution reactions.
Major Products:
Oxidation Products: Formation of carbonyl compounds.
Reduction Products: Formation of alcohols.
Substitution Products: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting or modulating their activity.
Pathway Modulation: It can influence biochemical pathways by interacting with key regulatory proteins.
類似化合物との比較
- tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
- tert-Butyl N-[(3S,4S)-4-aminotetrahydropyran-3-yl]carbamate
Comparison:
- Structural Differences: The presence of different substituents such as benzyl and hydroxyl groups distinguishes tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate from similar compounds.
- Chemical Properties: These structural differences result in variations in chemical reactivity, solubility, and stability.
- Applications: The unique structure of this compound may confer specific advantages in certain applications, such as increased binding affinity to target proteins or enhanced stability under physiological conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H25NO3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
tert-butyl N-(3-benzyl-4-hydroxycyclopentyl)carbamate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-14-10-13(15(19)11-14)9-12-7-5-4-6-8-12/h4-8,13-15,19H,9-11H2,1-3H3,(H,18,20) |
InChIキー |
SUQMELJPVWLGSX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)
![(2S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14782546.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)

![1,2,3,6,7,11b-Hexahydropyrazino[2,1-a]isoquinolin-4-one;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14782570.png)
![6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14782571.png)
![tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate](/img/structure/B14782578.png)

![Tert-butyl 3-[(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate](/img/structure/B14782586.png)
![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)

